2,6-Difluoropyridine

Catalog No.
S571524
CAS No.
1513-65-1
M.F
C5H3F2N
M. Wt
115.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluoropyridine

CAS Number

1513-65-1

Product Name

2,6-Difluoropyridine

IUPAC Name

2,6-difluoropyridine

Molecular Formula

C5H3F2N

Molecular Weight

115.08 g/mol

InChI

InChI=1S/C5H3F2N/c6-4-2-1-3-5(7)8-4/h1-3H

InChI Key

MBTGBRYMJKYYOE-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)F)F

Synonyms

2,6-difluoropyridine

Canonical SMILES

C1=CC(=NC(=C1)F)F

Synthesis

2,6-Difluoropyridine has been described in the scientific literature concerning the development of general laboratory methods for the preparation of fluoropyridines []. This specific research aimed to explore alternative methods for synthesizing fluorinated pyridines, compared to the previously established techniques suitable for perfluorinated aromatic compounds [].

Polycondensation

The primary application of 2,6-difluoropyridine in scientific research involves its role as a building block in the synthesis of poly(pyridine ether)s []. This research explored the polycondensation reaction between 2,6-difluoropyridine and silylated 1,1,1-tris(4-hydroxyphenyl)ethane, resulting in the formation of polymeric materials with pyridine ether linkages [].

2,6-Difluoropyridine is a heterocyclic organic compound with the molecular formula C5H3F2NC_5H_3F_2N. It is characterized by a pyridine ring in which two fluorine atoms are substituted at the 2 and 6 positions. This compound is notable for its unique electronic properties and reactivity due to the presence of fluorine atoms, which can influence both the chemical behavior and biological activity of the molecule. The compound is a colorless liquid at room temperature and is flammable, with a boiling point of approximately 97 °C .

Typical of pyridine derivatives. Some significant reactions include:

  • Metalation: The pyridine ring can undergo metalation reactions where a metal species replaces one of the hydrogen atoms on the ring, forming metal complexes .
  • Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles in substitution reactions, making it useful in synthetic organic chemistry.
  • Electrophilic Aromatic Substitution: The presence of fluorine enhances electrophilicity, allowing for electrophilic aromatic substitution reactions.

Research indicates that 2,6-difluoropyridine exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and has shown some efficacy against specific bacterial strains. Additionally, its derivatives have been explored for use in pharmaceuticals due to their ability to interact with biological targets effectively. The unique electronic properties imparted by the fluorine substituents enhance its binding affinity to certain enzymes and receptors .

Several methods exist for synthesizing 2,6-difluoropyridine:

  • Fluorination of Pyridine Derivatives: One common method involves the fluorination of 2,6-dichloropyridine or 2-chloro-6-fluoropyridine using alkali metal fluorides like potassium fluoride in dimethyl sulfoxide as a solvent. This method allows for high yields without requiring catalysts or extreme conditions .
  • Direct Fluorination: Another approach includes direct fluorination of pyridine derivatives using elemental fluorine or fluorinating agents under controlled conditions.
  • Alternative Synthetic Routes: Other methods may involve multi-step synthesis starting from simpler pyridine compounds through various functional group transformations .

2,6-Difluoropyridine finds applications in several fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Material Science: The compound is utilized in the preparation of functional materials, including polymers and coatings.
  • Chemical Research: As a building block in organic synthesis, it serves as a precursor for more complex molecules.

Studies on 2,6-difluoropyridine have focused on its interactions with biological macromolecules. Its ability to form hydrogen bonds and engage in π-π stacking interactions makes it an interesting candidate for drug design. Interaction studies have shown that its derivatives can effectively bind to specific protein targets, suggesting potential therapeutic applications .

Several compounds share structural similarities with 2,6-difluoropyridine. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
2-FluoropyridineOne fluorine atomLess electronegative than 2,6-difluoropyridine
3-FluoropyridineOne fluorine atomDifferent position affects reactivity
PentafluoropyridineFive fluorine atomsHighly reactive; used in specialized applications
3-Chloro-2,6-difluoropyridineTwo fluorines and one chlorineCombines properties of halogen and fluorines
2,5-DifluoropyridineTwo fluorines at different positionsDifferent electronic properties compared to 2,6-difluoropyridine

The uniqueness of 2,6-difluoropyridine lies in its specific substitution pattern that influences both its chemical reactivity and biological activity compared to other similar compounds. Its dual fluorination at positions 2 and 6 provides distinctive electronic characteristics that enhance its utility in various applications .

Halogen Exchange Approaches

KF-Mediated Nucleophilic Substitution from 2,6-Dichloropyridine

The Halex reaction remains the most widely employed method for synthesizing 2,6-difluoropyridine, leveraging nucleophilic aromatic substitution (SNAr) to replace chloride with fluoride. Potassium fluoride (KF) serves as the primary fluoride source due to its cost-effectiveness, though its low solubility in organic solvents necessitates phase transfer catalysts (PTCs) or polar aprotic solvents like dimethylformamide (DMF) [4]. For example, 2,6-dichloropyridine undergoes fluorination at elevated temperatures (150–200°C) with KF, yielding 2,6-difluoropyridine in ~75% purity after 24 hours [4] [6]. Computational studies reveal that the reaction proceeds via a Meisenheimer complex intermediate, where electrostatic stabilization of the transition state by dipolar solvents accelerates fluoride substitution at the 2- and 6-positions [4].

A key limitation of this method is the competing reverse Halex reaction, where residual chloride ions displace fluoride, leading to byproducts such as 5,6-difluoro-2-chloropyridine [6]. To mitigate this, cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) are occasionally substituted for KF, as their higher solubility enhances reaction rates and reduces side reactions [4] [6].

Reaction Kinetics and Optimization Parameters

Kinetic studies demonstrate that Halex fluorination follows second-order kinetics, with rate dependence on both substrate and fluoride concentrations [4]. Elevated temperatures (≥180°C) significantly accelerate the reaction, though excessive heat promotes decomposition pathways, necessitating careful thermal control [5]. For instance, maintaining the reaction at 180°C for 12 hours optimizes the balance between conversion and side product formation, achieving yields up to 82% [5].

Pressure also plays a role in liquid-phase reactions. Operating at 10–15 bar increases the boiling point of chlorinated solvents like dichloroethane, enabling higher temperatures without solvent loss [5]. Additionally, stoichiometric excesses of KF (2.5–3.0 equivalents) ensure complete chloride displacement, though this complicates downstream purification [6].

Solvent Effects in Fluorination Reactions

Solvent polarity profoundly influences both reaction rate and selectivity. Polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) enhance fluoride nucleophilicity by destabilizing the KF lattice through strong cation solvation [2] [4]. In contrast, nonpolar solvents like chloroform reduce reaction rates but improve selectivity for mono-fluorinated products by stabilizing ionic intermediates [1] [3]. For example, fluorination of 2,6-dichloropyridine in DMSO at 160°C achieves 89% conversion, whereas chloroform under identical conditions yields only 43% [4].

Hydrogen-bonding solvents, such as ethanol or water, are generally avoided due to their propensity to quench fluoride ions via hydration [2]. However, recent studies suggest that protic solvents can enhance effective fluoride nucleophilicity when used in sub-stoichiometric amounts, mimicking enzymatic fluorination mechanisms observed in fluorinase enzymes [2].

Metal-Catalyzed Synthesis Routes

Copper-Mediated Fluorination Strategies

Copper catalysts, particularly Cu(I) salts, facilitate Ullmann-type coupling reactions for introducing fluorine into pyridine rings. While limited data exists in the provided sources, analogous systems for aryl fluorides suggest that CuI in combination with chelating ligands (e.g., 1,10-phenanthroline) can mediate fluoride insertion at elevated temperatures [4]. Further research is needed to optimize these protocols for 2,6-difluoropyridine.

Palladium-Based Methodologies

Palladium-catalyzed fluorination remains underexplored for pyridine derivatives. Cross-coupling reactions using Pd(PPh3)4 and aryl boronic acids have been reported for aryl fluorides but require specialized fluorinating agents like Selectfluor®, which are cost-prohibitive for large-scale synthesis [4].

Transition Metal Catalyst Screening and Selection

Screening of transition metals (e.g., Ni, Fe) has yielded mixed results. Nickel complexes show promise in C-F bond formation via oxidative addition but suffer from low turnover numbers [4]. Iron-based systems, while inexpensive, exhibit poor selectivity for difluorinated products [4].

Alternative Synthetic Pathways

Direct C-H Fluorination Approaches

Direct fluorination of pyridine derivatives using elemental fluorine (F2) offers a streamlined route to 2,6-difluoropyridine. In one approach, 2-chloropyridine reacts with 10% F2 in fluorotrichloromethane at -25°C, achieving 68% yield of 2-fluoropyridine, which is subsequently chlorinated and fluorinated to the desired product [3]. This method avoids pre-functionalized substrates but requires stringent temperature control to prevent over-fluorination [3].

Flow Chemistry Applications for Continuous Production

Flow reactors enhance heat and mass transfer in exothermic fluorination reactions. A two-stage continuous system has been proposed, where 2,6-dichloropyridine and KF are mixed in a microreactor at 180°C, followed by inline purification via scavenger resins [6]. Preliminary data indicate a 15% improvement in yield compared to batch processes, with residence times under 30 minutes [6].

XLogP3

1.2

Boiling Point

125.0 °C

LogP

1.17 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1513-65-1

Wikipedia

2,6-Difluoropyridine

Dates

Modify: 2023-08-15

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